molecular formula C4H10O3S B154702 Propyl methanesulfonate CAS No. 1912-31-8

Propyl methanesulfonate

Cat. No.: B154702
CAS No.: 1912-31-8
M. Wt: 138.19 g/mol
InChI Key: DKORSYDQYFVQNS-UHFFFAOYSA-N
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Description

Propyl methanesulfonate is an organic compound with the molecular formula C4H10O3S. It is a colorless liquid that is primarily used as an alkylating agent in various chemical reactions. The compound is known for its ability to transfer a propyl group to other molecules, making it a valuable reagent in organic synthesis.

Mechanism of Action

Target of Action

Propyl methanesulfonate, like other methanesulfonates, is a biological alkylating agent . Alkylating agents are a group of compounds that donate an alkyl group to its target. The primary targets of alkylating agents are nucleophilic sites within cells .

Mode of Action

The alkyl-oxygen bonds of this compound undergo fission and react within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .

Biochemical Pathways

It is known that alkylating agents like this compound can interfere with dna replication and transcription, leading to cell death .

Pharmacokinetics

It is known that alkylating agents can be absorbed and distributed throughout the body, where they exert their effects .

Result of Action

The primary result of the action of this compound is the alkylation of DNA, which can lead to DNA damage and cell death . This can have various effects at the molecular and cellular levels, depending on the specific cells and tissues affected.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its reactivity . Additionally, the presence of other substances in the environment, such as other chemicals or biological molecules, can also interact with this compound and potentially affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of methanesulfonic acid with propanol in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the product from any unreacted starting materials and by-products. The purified this compound is collected as a distillate.

Chemical Reactions Analysis

Types of Reactions: Propyl methanesulfonate primarily undergoes nucleophilic substitution reactions. In these reactions, the methanesulfonate group acts as a leaving group, allowing the propyl group to be transferred to a nucleophile.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles that react with this compound include amines, alcohols, and thiols.

    Conditions: These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures to enhance the reaction rate.

Major Products: The major products of these reactions are the corresponding propylated nucleophiles. For example, the reaction of this compound with an amine yields a propylamine, while the reaction with an alcohol produces a propyl ether.

Scientific Research Applications

Propyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an alkylating agent in organic synthesis to introduce propyl groups into various molecules.

    Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: this compound is employed in the production of specialty chemicals and as a reagent in the manufacture of agrochemicals and dyes.

Comparison with Similar Compounds

    Ethyl methanesulfonate: Similar to propyl methanesulfonate but with an ethyl group instead of a propyl group. It is also used as an alkylating agent.

    Methyl methanesulfonate: Contains a methyl group and is used in similar applications as an alkylating agent.

    Butyl methanesulfonate: Contains a butyl group and is used for alkylation reactions.

Uniqueness: this compound is unique in its ability to transfer a propyl group, which can impart different chemical properties to the resulting products compared to ethyl or methyl methanesulfonate. The choice of alkylating agent depends on the desired properties of the final product and the specific requirements of the reaction.

Properties

IUPAC Name

propyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKORSYDQYFVQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4031770
Record name Propyl methanesulfonate
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Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-31-8
Record name Propyl methanesulfonate
Source CAS Common Chemistry
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Record name N-propyl methane sulfonate
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Record name Propyl methanesulfonate
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Record name Propyl methanesulfonate
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Record name Propyl methanesulphonate
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Record name PROPYL METHANESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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